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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the preparation of unilamellar

vesicles (LUVs) from phosphatidylcholine (PC) lipids using the thin-film hydration and extrusion

method. This technique is fundamental for creating liposomes with a controlled size distribution,

a critical requirement for applications in drug delivery, model membrane studies, and

biophysical assays.

Overview of Vesicle Extrusion
The preparation of vesicles via extrusion is a multi-step process that begins with the formation

of a thin lipid film. This film is subsequently hydrated to form multilamellar vesicles (MLVs),

which are then repeatedly passed through a polycarbonate membrane with a defined pore size

to produce uniformly sized, unilamellar vesicles.[1][2] The final vesicle size is primarily

determined by the pore size of the membrane used during extrusion.[3][4][5]

Logical Workflow of Vesicle Extrusion
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Phase 1: Lipid Film Formation

Phase 2: Hydration

Phase 3: Size Reduction (Optional but Recommended)

Phase 4: Extrusion

Phase 5: Final Product

Dissolve PC Lipids in Organic Solvent

Evaporate Solvent under Nitrogen Stream

Dry Film under High Vacuum

Add Aqueous Buffer to Lipid Film

Incubate above Lipid Tc

Vortex to Form Multilamellar Vesicles (MLVs)

Perform Freeze-Thaw Cycles

Assemble Extruder with Polycarbonate Membrane

Equilibrate Temperature above Tc

Pass MLV Suspension Through Membrane (Odd Number of Passes)

Collect Homogeneous Unilamellar Vesicles (LUVs)

Store at Appropriate Temperature

Click to download full resolution via product page

Caption: Experimental workflow for PChemsPC vesicle preparation.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for vesicle preparation and

extrusion, compiled from various established protocols.

Table 1: Lipid Preparation and Hydration Parameters
Parameter Typical Value Range Notes

Lipid Concentration in

Solvent
10-20 mg/mL -

To ensure complete

dissolution and

mixing.[6]

Final Lipid

Concentration
1 mM 1-10 mM

Higher concentrations

may require higher

extrusion pressures.

[1][7]

Hydration Buffer
HEPES Buffered

Saline (HBS), PBS
-

pH and ionic strength

can impact vesicle

properties.[1][2]

Incubation Time

(Hydration)
1 hour 1-2 hours

With intermittent

agitation to ensure

complete hydration.[1]

[8]

Incubation

Temperature

> Lipid Transition

Temp (Tc)

60-65°C for DSPC (Tc

~55°C)

Critical for proper lipid

sheet formation.[2][5]

Table 2: Extrusion and Sizing Parameters
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Parameter Typical Value Range Notes

Membrane Pore Size 100 nm 30 - 400 nm

Determines the final

average vesicle

diameter.[1][3]

Number of Extrusion

Passes
11 11 - 51

An odd number of

passes is crucial to

avoid contamination

with unprocessed

MLVs.[1][5]

Freeze-Thaw Cycles 3-5 cycles 3-5 cycles

Enhances

unilamellarity and

trapping efficiency,

especially for larger

vesicles.[1][3]

Extrusion

Temperature

> Lipid Transition

Temp (Tc)
-

Must be maintained

above the Tc of the

lipid mixture.[5]

Table 3: Pressure-Controlled Extrusion Parameters
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Desired Vesicle
Size (Pore Size)

Recommended
Pressure

Number of Passes Notes

30 nm 400-500 psi 5

High pressure is

needed for rapid

extrusion to increase

homogeneity.[7]

100 nm 125 psi 5

A steady flow is

achieved at this

pressure.[7]

400 nm 25 psi 2

Low pressure allows

vesicles to elongate,

forming larger,

homogeneous

liposomes.[7]

Detailed Experimental Protocol
This protocol details the preparation of ~100 nm large unilamellar vesicles (LUVs) at a final

concentration of 1 mM total phospholipid.

Materials and Equipment
Phosphatidylcholine (PC) lipid powder or chloroform stock

Chloroform (HPLC grade)

Hydration Buffer (e.g., HEPES Buffered Saline, pH 7.4)

Glass test tubes (13 x 100 mm) or a round-bottom flask

Nitrogen or Argon gas source

Vacuum desiccator or Speed-Vac

Water bath or heating block
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Vortex mixer

Mini-Extruder (e.g., Avanti Mini-Extruder)

Gas-tight glass syringes (1 mL)

Polycarbonate membranes (e.g., 100 nm pore size)

Filter supports for the extruder

Step 1: Preparation of the Lipid Film
Lipid Preparation: Dispense the desired amount of PC lipid into a glass round-bottom flask or

test tube.[9] If starting from a powder, dissolve it in chloroform to a concentration of 10-20

mg/mL.[6] If using a lipid stock in chloroform, pipette the required volume. Always use glass

or solvent-resistant tips for pipetting chloroform.[9]

Solvent Evaporation: In a fume hood, gently evaporate the chloroform under a slow stream

of nitrogen or argon gas.[7] Rotate the flask to ensure a thin, uniform film forms on the inner

surface.

Residual Solvent Removal: Place the flask under a high vacuum for at least 1-2 hours (or

overnight) to remove any residual chloroform.[1][2] This step is critical as residual solvent

can affect membrane properties.

Step 2: Hydration of the Lipid Film
Buffer Addition: Add the desired volume of hydration buffer to the dry lipid film. The volume

will determine the final lipid concentration (e.g., for 2.6 µmol of lipid, add 2.6 mL of buffer to

achieve a 1 mM solution).[1]

Incubation: Incubate the mixture at a temperature above the lipid's phase transition

temperature (Tc) for at least 1 hour.[2][10] For most unsaturated PCs, room temperature is

sufficient, but for saturated PCs like DSPC (Tc ≈ 55°C), incubation at 60-65°C is necessary.

[2]

Vesicle Formation: Vortex the suspension vigorously to fully resuspend the lipid film.[1] This

process results in the formation of a milky, heterogeneous suspension of large, multilamellar
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vesicles (MLVs).[1]

Step 3: Freeze-Thaw Cycles (Optional but
Recommended)

To improve the homogeneity and lamellarity of the final vesicle preparation, subject the MLV

suspension to 3-5 freeze-thaw cycles.[1][3]

Freezing: Freeze the suspension rapidly, for instance, in a dry ice/ethanol bath or liquid

nitrogen.[1]

Thawing: Thaw the suspension rapidly in a water bath set to a temperature above the lipid's

Tc.[1]

Step 4: Vesicle Extrusion
Extruder Assembly: Clean the mini-extruder components with ethanol and dry them

thoroughly.[1] Assemble the extruder according to the manufacturer's instructions, placing

two stacked polycarbonate membranes (e.g., 100 nm) between the filter supports.[1][8]

Temperature Equilibration: If using lipids with a Tc above room temperature, pre-heat the

extruder assembly to the required temperature using a heating block.[8][11]

Loading the Syringe: Load the MLV suspension into one of the glass syringes and carefully

attach it to one side of the extruder. Attach an empty syringe to the opposite side.[1]

Extrusion Process: Gently push the plunger of the filled syringe to pass the entire lipid

suspension through the membrane into the opposing syringe.[1]

Repeat: Push the plunger of the now-filled syringe to pass the suspension back to the

original syringe. This constitutes two passes.

Number of Passes: Repeat this process for a total of at least 11 passes.[1] It is essential to

use an odd number of passes so the final product is in the opposite syringe from the starting

one, ensuring that no unprocessed MLVs contaminate the final LUV suspension.[1] The

solution should become clearer and less opaque as the extrusion proceeds.[8][12]
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Collection: After the final pass, collect the uniform suspension of LUVs from the syringe.

Step 5: Storage
Store the final LUV suspension at 4°C.[1] Vesicles are typically stable for a few days. For long-

term storage, stability should be assessed on a case-by-case basis.

Signaling Pathways and Experimental Workflows
Diagram of the Extrusion Mechanism

{ Multilamellar Vesicle (MLV) |  Heterogeneous Size |  Onion-like Structure} Polycarbonate Membrane Pore (e.g., 100 nm) Extrusion Pass { Unilamellar Vesicle (LUV) |  Homogeneous Size |  Single Bilayer} Shearing & Re-formation 

Applied Pressure forces MLV through pore

Click to download full resolution via product page

Caption: Mechanism of MLV to LUV conversion during extrusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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